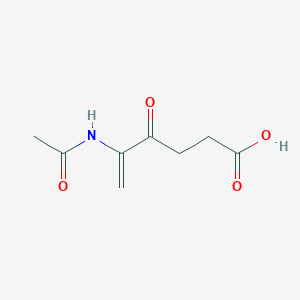
Alaremycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alaremycin is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antibiotic Activity and Targeting of Heme Biosynthesis
Alaremycin, produced by Streptomyces sp. A012304, is an antibacterial compound structurally similar to 5-aminolevulinic acid, which is the substrate of porphobilinogen synthase. This enzyme is crucial in the initial steps of heme biosynthesis. This compound has been shown to effectively inhibit the growth of both Gram-negative and Gram-positive bacteria. Studies utilizing a heme-permeable strain of Escherichia coli revealed that this compound targets the heme biosynthetic pathway. Specifically, this compound inhibits recombinant purified Pseudomonas aeruginosa porphobilinogen synthase, thereby blocking the active site of this enzyme. This finding is significant for understanding this compound’s antibiotic activity at a molecular level and could be utilized for rational drug design (Heinemann et al., 2009).
Evolutionary Insights from this compound Biosynthesis
In a study focusing on this compound's biosynthesis, it was discovered that the enzyme AlmA, involved in the first step of this compound biosynthesis, shares a high degree of similarity with 5-aminolevulinate synthase (ALAS), which is expressed in animals, protozoa, fungi, and α-proteobacteria. Intriguingly, the substitution of two amino acids in AlmA altered its substrate specificity from this compound precursor synthesis to ALA synthesis. An ancestral sequence reconstruction based on AlmA and ALAS suggested that ALAS evolved from an enzyme similar to AlmA. This finding sheds light on the evolution of primary metabolic enzymes from non-essential secondary metabolic enzymes, proposing an evolutionary pathway where secondary metabolic enzymes serve as precursors for primary metabolic enzymes (Kawaguchi et al., 2022).
Structure and Function Analysis in Tetrapyrrole Biosynthesis
This compound has been utilized to probe the function of enzymes in the pathway of heme biosynthesis. A thesis examining tetrapyrrole biosynthesis revealed that this compound inhibits porphobilinogen synthase from various sources. By obtaining a co-crystal structure of this compound with Pseudomonas aeruginosa porphobilinogen synthase, researchers provided a detailed understanding of how this compound functions at the atomic level. This information is valuable for further research into the biosynthesis of heme and related compounds, offering insights into the molecular basis of this compound's function (Heinemann, 2007).
properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-acetamido-4-oxohex-5-enoic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(9-6(2)10)7(11)3-4-8(12)13/h1,3-4H2,2H3,(H,9,10)(H,12,13) |
InChI Key |
JRLAQUJSYKXZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C(=O)CCC(=O)O |
synonyms |
5-acetamido-4-oxo-5-hexenoic acid alaremycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



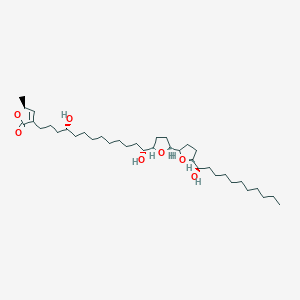
![(3S)-3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1247616.png)
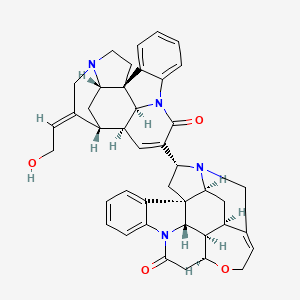
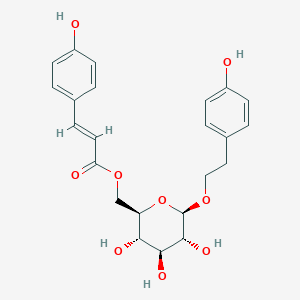
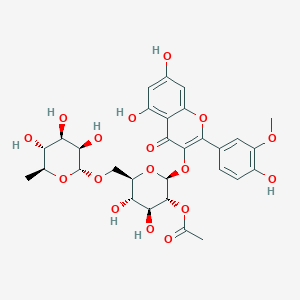
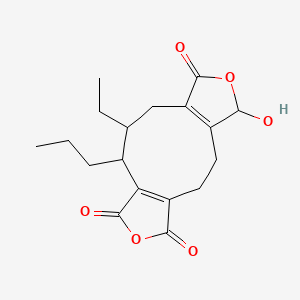
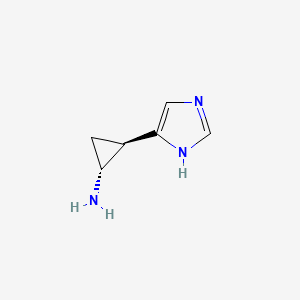
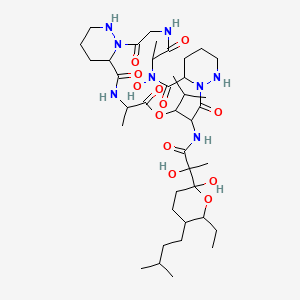
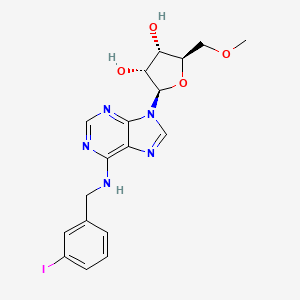
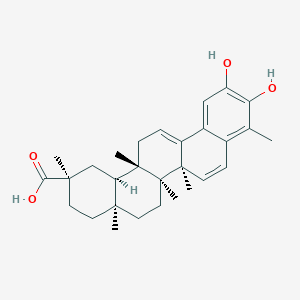
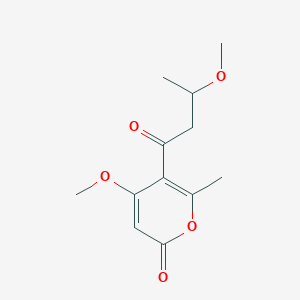
![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)
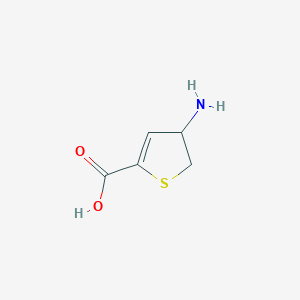
![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)